molecular formula C7H5ClO4 B1241312 2-Chloro-5-methyl-cis-dienelactone

2-Chloro-5-methyl-cis-dienelactone

Cat. No. B1241312
M. Wt: 188.56 g/mol
InChI Key: KPWMDCDICLSMLX-HWKANZROSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-5-methyl-cis-dienelactone belongs to the class of organic compounds known as butenolides. These are dihydrofurans with a carbonyl group at the C2 carbon atom. 2-Chloro-5-methyl-cis-dienelactone is slightly soluble (in water) and a moderately acidic compound (based on its pKa).
2-Chloro-5-methyl-cis-dienelactone is a butenolide.

Scientific Research Applications

  • Microbial Degradation of Chloroaromatic Compounds :

    • Vollmer et al. (1995) discovered that 2-Chloro-cis,cis-muconate, a product of ortho-cleavage of 3-chlorocatechol, is converted by certain enzyme preparations into trans-dienelactone, which includes compounds like 2-Chloro-5-methyl-cis-dienelactone (Vollmer & Schlömann, 1995).
    • Prucha et al. (1996) studied the metabolism of chlorosubstituted muconolactones, revealing the stereochemistry of these compounds and their transformation by specific enzymes into various dienelactones, including 3-methyl-cis-dienelactone (Prucha, Wray, & Pieper, 1996).
  • Enzymatic Conversion and Analysis :

    • Vollmer et al. (1994) studied the conversion of 2-chloro-cis,cis-muconate by muconate cycloisomerase, identifying the formation of chloromuconolactones, including 2-Chloro-5-methyl-cis-dienelactone, at physiological pH (Vollmer, Fischer, Knackmuss, & Schlömann, 1994).
    • Kaulmann et al. (2001) provided insights into the mechanism of chloride elimination from chloro-cis,cis-muconate, which includes the formation of cis-dienelactone and its derivatives (Kaulmann, Kaschabek, & Schlömann, 2001).
  • Role in the Degradation of Dichlorotoluenes :

    • Pollmann et al. (2002) discovered that Ralstonia sp. strain PS12, capable of degrading dichlorotoluenes, forms central intermediates that include dichloromethylcatechols. These are then channeled into a pathway involving the formation of various dienelactones, indicating the role of compounds like 2-Chloro-5-methyl-cis-dienelactone in this process (Pollmann, Kaschabek, Wray, Reineke, & Pieper, 2002).
  • Nuclear Magnetic Resonance Analysis in Degradation Studies :

    • Pieper et al. (2002) used 1H nuclear magnetic resonance to study the enzymatic transformation of cis-dienelactone, an intermediate in the degradation of chloroaromatics. This research provides valuable insights into the reaction products and their structures, including those related to 2-Chloro-5-methyl-cis-dienelactone (Pieper, Pollmann, Nikodem, González, & Wray, 2002).

properties

Product Name

2-Chloro-5-methyl-cis-dienelactone

Molecular Formula

C7H5ClO4

Molecular Weight

188.56 g/mol

IUPAC Name

(2E)-2-(4-chloro-5-oxofuran-2-ylidene)propanoic acid

InChI

InChI=1S/C7H5ClO4/c1-3(6(9)10)5-2-4(8)7(11)12-5/h2H,1H3,(H,9,10)/b5-3+

InChI Key

KPWMDCDICLSMLX-HWKANZROSA-N

Isomeric SMILES

C/C(=C\1/C=C(C(=O)O1)Cl)/C(=O)O

Canonical SMILES

CC(=C1C=C(C(=O)O1)Cl)C(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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